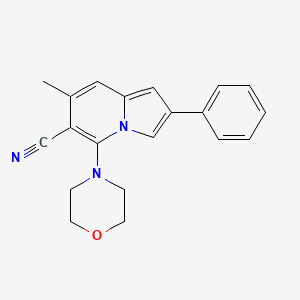

![molecular formula C20H24N4O4 B5594391 1-[2-(2-苄基-3-氧代-2,8-二氮杂螺[4.5]癸-8-基)-2-氧代乙基]-2,4-咪唑烷二酮](/img/structure/B5594391.png)

1-[2-(2-苄基-3-氧代-2,8-二氮杂螺[4.5]癸-8-基)-2-氧代乙基]-2,4-咪唑烷二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to "1-[2-(2-benzyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-2,4-imidazolidinedione" involves multiple steps, often starting from simpler diazaspiro and imidazolidinedione precursors. Pardali et al. (2021) developed a simple, fast, and cost-effective three-step synthesis pathway for a closely related compound, highlighting the synthesis efficiency of such complex molecules with high yields and no need for further purification, offering a pathway to the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (Pardali et al., 2021).

Molecular Structure Analysis

The molecular structure of related spirocyclic compounds has been extensively studied using X-ray diffraction and other analytical techniques. Manjunath et al. (2011) investigated the crystal and molecular structure of a benzyl-azaspiro compound, revealing its crystallization in the triclinic class and the presence of inter- and intramolecular hydrogen bonds that contribute to its stability (Manjunath et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving diazaspiro[4.5]decane derivatives have been explored to modify and enhance their properties. For instance, Srinivas et al. (2008) synthesized a series of compounds through condensation reactions followed by treatment with thiomalic acid, showcasing the chemical versatility and potential for generating diverse derivatives with varied biological activities (Srinivas et al., 2008).

科学研究应用

缓激肽 NK2 受体拮抗剂

1-[2-(2-苄基-3-氧代-2,8-二氮杂螺[4.5]癸-8-基)-2-氧代乙基]-2,4-咪唑烷二酮显示出作为缓激肽 NK2 受体拮抗剂的潜力。该化合物在豚鼠气管中表现出有效的 NK2 受体拮抗作用,并且对 NK2 受体的选择性比对 NK1 高 1000 倍。它对豚鼠中 NK2 受体激动剂诱导的支气管收缩有效,无论静脉内还是口服 (史密斯等人,1995 年)。

抗高血压活性

该化合物还因其抗高血压特性而被探索。研究已经确定了在自发性高血压大鼠中具有活性的某些衍生物。这些研究强调了取代基修饰在增强生物活性中的重要性,并突出了这些化合物在治疗高血压中的潜力 (卡伦等人,1981 年)。

缓蚀作用

还对咪唑烷二酮衍生物(包括该化合物)进行了研究,以了解其在缓蚀中的应用。这些化合物在酸性环境中抑制钢腐蚀方面显示出有希望的结果。这些抑制剂的有效性归因于它们与金属表面的强相互作用,从而降低了腐蚀速率 (瓦赞等人,2018 年)。

分子结构分析

已经对类似的咪唑烷二酮衍生物进行了结构分析,以了解它们的几何和键合特性。此信息对于设计具有所需生物或化学性质的化合物至关重要 (斯塔斯科等人,2002 年)。

药用应用

一些研究合成了咪唑烷二酮的新衍生物,并评估了它们在各种药用应用中的作用,包括作为血清素受体拮抗剂和肾上腺素受体阻滞剂。这项研究强调了该化合物在开发新治疗剂中的重要性 (乔佩克等人,2016 年)。

属性

IUPAC Name |

1-[2-(2-benzyl-3-oxo-2,8-diazaspiro[4.5]decan-8-yl)-2-oxoethyl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c25-16-12-23(19(28)21-16)13-18(27)22-8-6-20(7-9-22)10-17(26)24(14-20)11-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,21,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPVNETUHDHMNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)N(C2)CC3=CC=CC=C3)C(=O)CN4CC(=O)NC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[4-(benzyloxy)benzylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5594334.png)

![N-[1-(3,3-dimethyl-2-oxobutyl)cyclobutyl]acetamide](/img/structure/B5594344.png)

![4-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5594351.png)

![2-methyl-4-(3-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5594356.png)

![4-(2-fluoro-5-methylphenoxy)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5594370.png)

![1-(3,4-dihydroxyphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5594378.png)

![6-({methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5594399.png)

![N-cyclopentyl-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5594400.png)

![3-(4-chlorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5594407.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B5594427.png)